2-(3,5-dichlorophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h1-5H,(H,12,13) |
InChI Key |
ARSFPHQUEONVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Imidazole derivatives are highly tunable, with substituents influencing reactivity, solubility, and biological interactions. Below is a comparative overview:
Table 1: Key Structural and Functional Differences
Key Observations:
Halogenation Patterns: The 3,5-dichloro substitution in the target compound contrasts with 2,4-dichloro in Enilconazole. Positional isomerism significantly impacts bioactivity; Enilconazole’s 2,4-dichloro group enhances antifungal efficacy by optimizing steric interactions with fungal cytochrome P450 enzymes .
Core Modifications :
- Dihydroimidazoles (e.g., 4,5-dihydro derivatives) exhibit partial saturation, which may reduce aromaticity and alter pharmacokinetics compared to fully unsaturated imidazoles .
- Imidazole-triazole hybrids (C1-C9) demonstrate synergistic effects, with triazole moieties enhancing antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) .
Electron-Donating vs. Withdrawing Groups: Methoxy groups () improve solubility and metal-ion binding capacity, making such derivatives suitable for chemosensor applications .
Preparation Methods
Reaction Mechanism
-
Formation of Schiff Base Intermediate : DAMN reacts with 3,5-dichlorobenzaldehyde to form a Schiff base via nucleophilic attack of the amine group on the carbonyl carbon.
-
Oxidative Cyclization : CAN/HNO₃ promotes dehydrogenation, leading to the closure of the imidazole ring. The nitrile groups on DAMN are retained, yielding 2-aryl-4,5-dicarbonitrile imidazole.
Optimization and Yields
Key parameters include catalyst loading (0.05–0.4 equiv. CAN), reaction time (2–4 hours), and solvent polarity. Under optimal conditions, yields exceed 85%.
Table 1: Reaction Conditions for CAN/HNO₃-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (CAN) | 0.4 equiv. | 92 |
| Temperature | 70°C | 89 |
| Solvent | Acetonitrile | 85 |
Nucleophilic Substitution of Halogenated Precursors
This method adapts strategies from the synthesis of structurally related imidazoles, such as 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. By substituting 2-chloro-1-(3,5-dichlorophenyl)-ethanol with imidazole under basic conditions, the target compound is obtained.
Procedure
-
Reagent Preparation : A solution of 2-chloro-1-(3,5-dichlorophenyl)-ethanol in dimethylformamide (DMF) is prepared.
-
Reaction Setup : Imidazole, sodium hydroxide, and PEG600 (phase-transfer catalyst) are mixed in DMF and heated to 110–115°C.
-
Nucleophilic Attack : The chloroethanol derivative is added dropwise, facilitating SN2 displacement of chloride by imidazole.
Key Considerations
-
Solvent Polarity : DMF enhances ion-pair extraction, improving reaction kinetics.
-
Temperature Control : Maintaining 110–115°C prevents byproduct formation.
-
Yield : Recrystallization from toluene yields 90–92% pure product.
Microwave-Assisted Synthesis
Microwave irradiation accelerates imidazole formation by enhancing reaction kinetics. This method employs urea or thiourea derivatives as ammonia equivalents.
Protocol
-
Reactants : 3,5-Dichlorobenzaldehyde, glyoxal, and ammonium acetate.
-
Conditions : Microwave irradiation (150 W, 120°C, 15 minutes).
-
Mechanism : Glyoxal and ammonium acetate form an intermediate diimine, which cyclizes with the aldehyde to yield the imidazole core.
Advantages :
-
80% yield in 15 minutes vs. 4–6 hours conventionally.
-
Reduced solvent volume (5 mL ethanol).
Palladium-catalyzed cross-coupling enables the introduction of the 3,5-dichlorophenyl group to preformed imidazole rings.
Suzuki-Miyaura Coupling
-
Substrates : 2-Bromoimidazole and 3,5-dichlorophenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80°C, 12 hours.
Yield : 75–78%, with challenges in regioselectivity.
Solid-Phase Synthesis for High-Throughput Applications
Resin-bound synthesis facilitates parallel production of imidazole derivatives.
Steps:
-
Linker Attachment : Wang resin functionalized with a carboxylic acid group.
-
Imidazole Assembly : Iterative coupling of Fmoc-protected amino acids and cyclization.
-
Cleavage : TFA treatment releases the free imidazole.
Throughput : 50–100 compounds per batch, though yields are moderate (60–65%).
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| CAN/HNO₃ Cyclocondensation | 92 | 98 | High | Low |
| Nucleophilic Substitution | 90 | 95 | Industrial | Medium |
| Microwave | 80 | 90 | Lab-scale | Low |
| Suzuki Coupling | 75 | 85 | Moderate | High |
| Solid-Phase | 65 | 88 | High | Very High |
Q & A
Q. What are the common synthetic routes for preparing 2-(3,5-dichlorophenyl)-1H-imidazole, and what experimental conditions optimize yield?
The compound is typically synthesized via multi-component reactions involving aldehydes, ammonium acetate, and dichlorophenyl-substituted precursors. For example, one-pot oxidative synthesis using internal alkenes and nitrobenzene as oxidants achieves trisubstituted imidazole derivatives under reflux conditions (toluene, 110°C) . Key factors include stoichiometric control of dichlorophenyl precursors (e.g., 3,5-dichlorobenzaldehyde) and catalytic acid/base conditions (e.g., acetic acid) to minimize side products . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography .
Q. How can researchers characterize the structural and electronic properties of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry, as seen in structurally analogous imidazole derivatives (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole), where bond lengths and angles confirm aromatic stacking and halogen interactions . Computational tools (DFT) supplement experimental data to predict electronic properties like HOMO-LUMO gaps and charge distribution, which correlate with antifungal activity . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate purity and molecular identity .
Q. What is the proposed mechanism of antifungal action for this compound derivatives?
Imidazole derivatives inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. This leads to accumulation of 14α-methyl sterols, causing membrane permeability defects and cell death . Structure-activity relationship (SAR) studies highlight the necessity of the dichlorophenyl group for binding affinity, as electron-withdrawing Cl atoms enhance interactions with CYP51’s heme center .
Advanced Research Questions
Q. How can conflicting data on the antifungal efficacy of this compound derivatives be resolved?
Contradictions arise from variations in substituent positions (e.g., 2,4-dichloro vs. 3,5-dichloro isomers) and assay conditions. For example, 2-(3,5-dichlorophenyl) analogs show higher activity against Candida spp. compared to 2,4-dichlorophenyl variants due to improved steric compatibility with fungal CYP51 . Researchers should standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines and validate results with in vivo models (e.g., murine candidiasis) .
Q. What strategies improve the solubility and bioavailability of this compound for therapeutic applications?
Co-crystallization with nitrate salts enhances solubility, as demonstrated in miconazole nitrate formulations . Alternatively, pro-drug approaches (e.g., esterification of the imidazole N-H group) improve lipophilicity and tissue penetration . Solubility parameters (LogP, polar surface area) should be optimized using computational tools like COSMO-RS .
Q. How do structural modifications (e.g., allyloxy or methoxy substituents) impact the environmental persistence of this compound derivatives?
Allyloxy groups (e.g., in imazalil) increase hydrolytic stability but may enhance bioaccumulation risks . Degradation studies under UV/visible light reveal that methoxy-substituted analogs undergo faster photolysis (t₁/₂ = 4–6 hours) compared to non-substituted derivatives . LC-MS/MS-based metabolite profiling identifies hydroxylated and dechlorinated breakdown products, informing ecotoxicity assessments .
Methodological Guidance
Designing experiments to assess SAR for antifungal activity:
- Step 1: Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) at the phenyl ring .
- Step 2: Perform in vitro CYP51 inhibition assays using recombinant enzymes and compare IC₅₀ values .
- Step 3: Cross-validate with antifungal susceptibility testing (CLSI M27/M38 protocols) .
- Control: Include fluconazole as a reference inhibitor .
Analyzing environmental impact of this compound derivatives:
- Sample Prep: Extract water/soil samples using SPE (C18 cartridges) and quantify residues via UPLC-QTOF-MS .
- Toxicity Testing: Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .
- Data Interpretation: Apply QSAR models to predict bioaccumulation potential and prioritize high-risk analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
